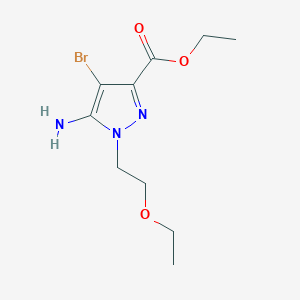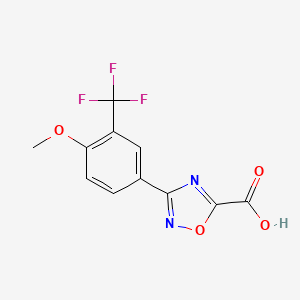
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with amino, bromo, ethoxyethyl, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and subsequent esterification to form the carboxylate ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.
Esterification and Hydrolysis: Formation of carboxylic acids or different esters.
科学的研究の応用
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
類似化合物との比較
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-amino-4-bromo-1-(2-methoxyethyl)pyrazole-3-carboxylate: Similar structure but with a methoxyethyl group instead of ethoxyethyl.
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-acetate: Similar structure but with an acetate group instead of carboxylate.
Uniqueness
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both amino and bromo groups allows for diverse chemical modifications, while the ethoxyethyl and carboxylate groups enhance its solubility and reactivity. This unique combination of properties makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H16BrN3O3 |
|---|---|
分子量 |
306.16 g/mol |
IUPAC名 |
ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16BrN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |
InChIキー |
OSGBOLSSAMDWNJ-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C(=C(C(=N1)C(=O)OCC)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)



